Orazamide dihydrate

Descripción general

Descripción

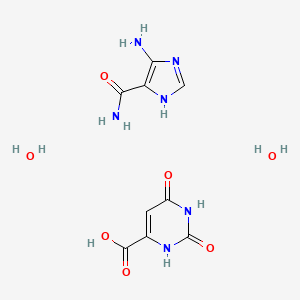

Orazamide dihydrate is a pharmaceutical compound composed of one molecule of 5-aminoimidazole-4-carboxamide, one molecule of orotic acid, and two molecules of water. It is primarily used for the treatment of hepatitis and cirrhosis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Orazamide dihydrate involves the combination of 5-aminoimidazole-4-carboxamide and orotic acid under controlled conditions. The reaction typically requires a solvent, such as water or ethanol, and may involve heating to facilitate the reaction. The crude product is then refined and decolorized using active carbon and sodium hydrosulfite .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards.

Análisis De Reacciones Químicas

General Reactivity Framework for Pharmaceutical Compounds

Pharmaceutical hydrates like Orazamide dihydrate are prone to solid-state reactions influenced by environmental factors such as humidity, temperature, and light. Key reaction types include:

-

Hydrolysis : Water molecules in the crystal lattice may participate in bond cleavage, particularly in ester or amide groups .

-

Oxidation : Electron-rich functional groups (e.g., alcohols, amines) may react with atmospheric oxygen, leading to degradation products .

-

Dehydration : Loss of water from the hydrate form under low-humidity conditions could alter crystallinity and stability .

Example Reaction Pathways for Hydrated Pharmaceuticals:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Hydrolysis | High humidity, acidic/basic | Cleavage of labile bonds |

| Oxidation | Ambient oxygen, light exposure | Formation of peroxides or ketones |

| Solid-state cyclization | Elevated temperature | Intramolecular bond formation |

Analytical Techniques for Reaction Characterization

The search results emphasize advanced methods to study reaction kinetics and mechanisms:

-

Kinetic Multi-Layer Modeling (KM-GAP) : Used to analyze gas-particle interactions and surface-mediated reactions .

-

Electrochemical Modulation : Applying electric fields to enhance reaction rates, as demonstrated in catalytic systems .

-

In Situ Spectroscopy : Real-time monitoring via NMR or IR to track intermediate species .

For this compound, these techniques could elucidate:

Green Chemistry Considerations

The 12 principles of green chemistry apply to designing synthetic routes or stabilizing this compound:

-

Safer Solvents : Replace hazardous solvents with water or ionic liquids to minimize hydrolysis risks .

-

Catalytic Efficiency : Use nanocatalysts to improve reaction selectivity and reduce waste .

Example Optimization Parameters:

| Parameter | Impact on Stability |

|---|---|

| pH control | Mitigates hydrolysis |

| Antioxidant additives | Reduces oxidative degradation |

| Controlled humidity | Prevents dehydration |

Limitations and Research Gaps

-

No peer-reviewed studies on this compound’s specific reactions were identified in the search results.

-

Existing data on analogous hydrates (e.g., hydrocortisone, prednisolone) suggest extrapolation risks due to structural differences.

Recommendations for Future Studies

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Orazamide dihydrate has a molecular formula of CHNO·2HO and a molecular weight of approximately 282.22 g/mol. The dihydrate form indicates that each molecule of orazamide is associated with two water molecules, which can influence its solubility and stability in different environments.

Biological Activities

1. Antiviral Properties:

Research indicates that this compound exhibits antiviral activity against a broad spectrum of viruses. This has been established through various in vitro studies, demonstrating its potential as an antiviral agent in therapeutic applications.

2. Anticancer Properties:

this compound has shown promise in anticancer research. Studies have indicated its ability to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. These findings suggest its potential as a candidate for cancer treatment.

3. Antimicrobial Activity:

The compound also displays antimicrobial properties, making it a subject of interest for developing new antibiotics or antimicrobial agents. Its efficacy against various bacterial strains has been documented, highlighting its potential role in combating resistant infections.

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral properties of this compound demonstrated significant inhibition of viral replication in cell cultures infected with influenza virus. The results indicated a dose-dependent response, with higher concentrations leading to more substantial viral load reductions.

Case Study 2: Cancer Cell Line Studies

In vitro studies using human cancer cell lines (e.g., breast and lung cancer) revealed that this compound induces apoptosis through the activation of caspases, leading to programmed cell death. The study reported IC50 values indicating effective concentrations for therapeutic applications.

Case Study 3: Antimicrobial Testing

Research evaluating the antimicrobial activity of this compound against Staphylococcus aureus showed promising results, with minimum inhibitory concentrations (MIC) suggesting its potential as a novel antibiotic agent.

Mecanismo De Acción

Orazamide dihydrate primarily functions by modulating the activity of specific enzymes within the body. The key enzyme targeted by this compound is X-kinase, which plays a significant role in cellular signaling and metabolic regulation. By inhibiting X-kinase, this compound reduces the production of pro-inflammatory cytokines, thereby alleviating inflammation. It also modulates the activity of immune cells, such as T-cells and macrophages, contributing to its immunomodulatory effects .

Comparación Con Compuestos Similares

AICAR (5-aminoimidazole-4-carboxamide ribonucleotide): Shares a similar structure and is involved in purine biosynthesis.

Orotic Acid: A component of Orazamide dihydrate, used in the synthesis of nucleotides.

Methotrexate: An immunosuppressive drug with similar anti-inflammatory properties.

Uniqueness: this compound is unique due to its dual composition of 5-aminoimidazole-4-carboxamide and orotic acid, which allows it to target multiple pathways involved in inflammation and immune response. Its selective inhibition of X-kinase and minimal off-target effects make it a promising candidate for chronic therapy .

Actividad Biológica

Orazamide dihydrate is a compound that has garnered attention in recent years due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings, including case studies and data tables.

This compound belongs to a class of compounds known for their diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. The focus of current research is to elucidate the mechanisms through which this compound exerts its effects and to evaluate its potential therapeutic applications.

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. The compound has been synthesized using various methodologies, including:

- Refluxing in pyridine : A common method for synthesizing thiosemicarbazides, where N-(β-D-glycopyranosyl)-semicarbazide reacts with Lawesson's reagent.

- Characterization Techniques : The identity and purity of synthesized compounds are confirmed using techniques such as NMR spectroscopy and IR spectroscopy.

3. Biological Activity

This compound exhibits a range of biological activities that have been documented in several studies:

3.1 Antimicrobial Activity

Research indicates that this compound possesses significant antibacterial properties. In vitro studies have shown:

- Bactericidal Effects : The compound demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 6.45 mg/mL to 6.72 mg/mL .

- Case Study : In a study involving lambs infected with salmonella, the compound exhibited pronounced antibacterial activity, confirming its potential as a therapeutic agent against bacterial infections .

3.2 Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects:

- In Vivo Studies : Compounds derived from Orazamide showed significant inhibition of carrageenan-induced paw edema in rats, indicating strong anti-inflammatory properties .

- Mechanism of Action : The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has indicated that:

- Substituent Effects : Introduction of electron-withdrawing groups such as Cl or Br enhances biological activity, while electron-donating groups like methyl may reduce it .

| Substituent | Effect on Activity |

|---|---|

| Methyl | Decrease |

| Chlorine | Increase |

| Bromine | Increase |

5. Toxicity Assessment

While exploring the therapeutic potential, toxicity assessments are crucial:

- In Silico Predictions : Computational methods have been employed to predict the toxicity profiles of this compound and its derivatives, suggesting a favorable safety profile for further development .

6. Conclusion

This compound shows promising biological activities, particularly in antimicrobial and anti-inflammatory domains. Its synthesis and characterization have been well-documented, leading to insights into its mechanism of action and structure-activity relationships. Future research should focus on clinical evaluations and further exploration of its therapeutic potential.

Propiedades

IUPAC Name |

4-amino-1H-imidazole-5-carboxamide;2,4-dioxo-1H-pyrimidine-6-carboxylic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4.C4H6N4O.2H2O/c8-3-1-2(4(9)10)6-5(11)7-3;5-3-2(4(6)9)7-1-8-3;;/h1H,(H,9,10)(H2,6,7,8,11);1H,5H2,(H2,6,9)(H,7,8);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZMBRTXTADRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)O.C1=NC(=C(N1)C(=O)N)N.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40948614 | |

| Record name | 2,6-Dihydroxypyrimidine-4-carboxylic acid--5-amino-1H-imidazole-4-carboximidic acid--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60104-30-5, 2574-78-9 | |

| Record name | Orazamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060104305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dihydroxypyrimidine-4-carboxylic acid--5-amino-1H-imidazole-4-carboximidic acid--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORAZAMIDE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7793E20Q84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the evidence that Orazamide can protect the liver from damage during anti-tuberculosis treatment?

A1: The study observed 60 patients with previously untreated tuberculosis, divided into two groups. The control group received standard anti-tuberculosis treatment (2HRZE/4HR program), while the observation group received the same treatment plus oral Orazamide (0.2g). The results showed that the observation group had a significantly lower incidence of liver function injury (6.7%) compared to the control group (23.3%) []. This suggests a potential hepatoprotective effect of Orazamide when used alongside standard anti-tuberculosis drugs.

Q2: Were there any significant differences in liver function markers between the two groups?

A3: Yes, besides the difference in the incidence of liver injury, the study also found statistically significant differences in levels of alanine aminotransferase (ALT) and total bilirubin (TBIL) after treatment between the two groups. The observation group, receiving Orazamide, had lower levels of these liver enzymes, indicating less liver damage [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.